4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl and piperazine groups, as well as a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Substitution with Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halide in the presence of a base.
Piperazine Ring Formation: The piperazine ring is formed by reacting the ethyl-substituted pyrimidine with piperazine under reflux conditions.
Pyrrolidine Ring Introduction: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated pyrimidine rings.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or alterations in gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
- 4-[4-(5-Propylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
- 4-[4-(5-Butylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Uniqueness
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7/c1-2-15-12-19-18(20-13-15)25-9-7-24(8-10-25)17-11-16(21-14-22-17)23-5-3-4-6-23/h11-14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROKZCKIYITVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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